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Compound of Interest

Compound Name: DMTr-TNA-5MeU-amidite

Cat. No.: B13721025

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides comprehensive information on DMTr-TNA-5MeU-amidite, a key

building block in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid

(XNA) for therapeutic and diagnostic applications. This document details the chemical

properties, synthesis protocols, and analytical methods associated with this compound,

intended to support researchers in the field of nucleic acid chemistry and drug development.

Chemical Identification and Properties
DMTr-TNA-5MeU-amidite is a phosphoramidite monomer used in the solid-phase synthesis of

TNA oligonucleotides. The dimethoxytrityl (DMTr) group protects the 5'-hydroxyl function, while

the phosphoramidite moiety at the 3'-position enables the sequential addition of nucleotides

during synthesis. The threose sugar backbone distinguishes TNA from natural nucleic acids,

conferring unique structural and biological properties. The 5-methyluracil (5MeU) base is a

modified pyrimidine.
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Property Value

Chemical Name

N,N-bis(1-methylethyl)-phosphoramidous acid,

(2R,3R,4S)-4-[bis(4-methoxyphenyl)

phenylmethoxy]-2-(3,4-dihydro-5-methyl-2,4-

dioxo-1(2H)-pyrimidinyl)tetrahydro-3-furanyl 2-

cyanoethyl ester

Synonyms DMTr-TNA-5-Me-U-2'-CE-Phosphoramidite

CAS Number 325683-94-1

Molecular Formula C39H47N4O8P

Molecular Weight 730.8 g/mol

Appearance White to off-white solid

Purity ≥98%

Storage Conditions -20°C

Experimental Protocols
The synthesis of TNA oligonucleotides incorporating 5-methyluracil is achieved through

automated solid-phase phosphoramidite chemistry on a standard DNA/RNA synthesizer. The

following protocol outlines the key steps and considerations for the successful synthesis of TNA

sequences.

Reagent Preparation
Phosphoramidites: Dissolve DMTr-TNA-5MeU-amidite and other required TNA or DNA

phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M immediately

before use.

Activator: A 0.25 M solution of 5-Benzylthio-1H-tetrazole in acetonitrile is recommended for

optimal coupling efficiency of modified phosphoramidites. Standard activators like 1H-

Tetrazole can also be used, though they may result in lower coupling efficiencies.
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Standard Synthesis Reagents: Utilize standard capping, oxidation, and detritylation solutions

as provided by the synthesizer manufacturer.

Automated Solid-Phase Synthesis Cycle
The synthesis is performed on a solid support (e.g., controlled pore glass - CPG) in a cyclical

manner, with each cycle incorporating one nucleotide.

Detritylation: Removal of the 5'-DMTr protecting group from the support-bound nucleotide to

expose the free 5'-hydroxyl group. This is typically achieved using a solution of

trichloroacetic acid in dichloromethane.

Coupling: Activation of the incoming DMTr-TNA-5MeU-amidite with the activator solution

and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

A longer coupling time of 5 to 15 minutes is generally required for TNA phosphoramidites to

achieve high coupling efficiencies.[1]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants (n-1 sequences). This is a crucial step to ensure the purity of the final product.

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate

triester using an iodine solution.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Cleavage and Deprotection
Following the completion of the synthesis, the TNA oligonucleotide is cleaved from the solid

support and all protecting groups are removed.

Cleavage from Support and Base Deprotection: The solid support is treated with a solution of

concentrated aqueous ammonium hydroxide (30%) for 18 hours at 55°C.[2] This step

cleaves the oligonucleotide from the support and removes the protecting groups from the

nucleobases and the phosphate backbone. For oligonucleotides with sensitive modifications,

milder deprotection conditions, such as a 1:1 (v/v) mixture of aqueous ammonium hydroxide

and aqueous methylamine (AMA), can be used for 5-10 minutes.[3]
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Drying: After deprotection, the solution is decanted from the support, and the solvent is

evaporated.

Purification and Analysis
Purification of the crude TNA oligonucleotide is essential to remove truncated sequences and

other impurities.

Purification: High-performance liquid chromatography (HPLC) is the preferred method for

purifying oligonucleotides.[4]

Reversed-Phase (RP) HPLC: Separates the full-length product from failure sequences

based on hydrophobicity. This method is particularly effective if the final 5'-DMTr group is

left on ("DMT-on" purification), as the highly hydrophobic DMT group provides strong

retention of the full-length product.

Ion-Exchange (IE) HPLC: Separates oligonucleotides based on the charge of the

phosphate backbone.

Analysis: The purity and identity of the final TNA oligonucleotide should be confirmed by:

Analytical HPLC: To assess the purity of the sample.

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the

molecular weight of the synthesized oligonucleotide.[5]

Quantitative Data
The efficiency of the coupling step is critical for the overall yield and purity of the synthesized

oligonucleotide. TNA phosphoramidites, due to their modified sugar backbone, may exhibit

different coupling kinetics compared to standard DNA or RNA phosphoramidites.
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Phosphora
midite

Protecting
Group

Coupling
Time (min)

Activator
Coupling
Efficiency
(%)

Reference

TNA-

Guanosine
Acetyl 5

5-Benzylthio-

1H-tetrazole

~25% higher

than DPC-

protected

[2]

TNA-

Guanosine

Diphenylcarb

amoyl (DPC)
5

5-Benzylthio-

1H-tetrazole

Lower than

Acetyl-

protected

[2]

Modified RNA

amidite
TBDMS 15

5-Benzylthio-

1H-tetrazole
96 [1]

Modified RNA

amidite
TBDMS 15 1H-Tetrazole >90 [1]

Note: The coupling efficiency of DMTr-TNA-5MeU-amidite is expected to be high under

optimized conditions, but specific quantitative data was not available in the reviewed literature.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the solid-phase synthesis of TNA

oligonucleotides.
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Solid-Phase TNA Oligonucleotide Synthesis Workflow.
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Signaling Pathways and Logical Relationships
As DMTr-TNA-5MeU-amidite is a synthetic building block for the in vitro synthesis of

oligonucleotides, it is not directly involved in cellular signaling pathways. The logical

relationship central to its use is the iterative cycle of solid-phase synthesis, as depicted in the

workflow diagram above.

Conclusion
DMTr-TNA-5MeU-amidite is a crucial reagent for the synthesis of TNA oligonucleotides

containing 5-methyluracil. Successful synthesis relies on the adaptation of standard

phosphoramidite chemistry, particularly with extended coupling times to ensure high yields of

the desired full-length product. This guide provides the foundational knowledge and protocols

for researchers and developers working with this important class of xeno-nucleic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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